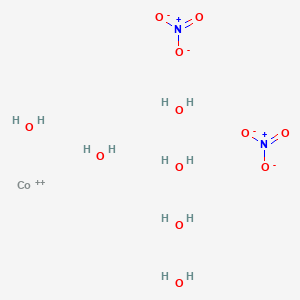
2,3-Dimethyl-4-(trifluoromethylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-4-(trifluoromethylthio)phenol is an organic compound characterized by the presence of a trifluoromethylthio group attached to a phenol ring
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-4-(trifluoromethylthio)phenol has several applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex organic molecules.
- Biology : Investigated for its potential biological activity and interactions with biomolecules.
- Medicine : Explored for its potential use in drug development due to its unique chemical properties.
- Industry : Utilized in the development of advanced materials with specific properties, such as increased stability and binding affinity .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that the compound is used in the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols .
Mode of Action
The compound is used in the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols . This process is accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter . The functionalization is exclusively para-selective .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(trifluoromethylthio)phenol typically involves the electrophilic aromatic substitution of phenols. One common method is the direct electrophilic trifluoromethylthiolation of phenols using N-trifluoromethylsulfanyl aniline in the presence of boron trifluoride diethyl etherate or triflic acid as promoters . The reaction is highly selective for the para position of the phenol ring, yielding the desired product efficiently.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Key factors include the concentration of reagents, temperature control, and the use of appropriate solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-4-(trifluoromethylthio)phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with halogenating agents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) to form bromo- and iodo-substituted products.
Oxidation Reactions: It can be oxidized using nitric acid or a mixture of nitric acid and sulfuric acid to form nitro-substituted products.
Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling with phenylboronic acid to form benzyl-substituted products.
Common Reagents and Conditions
Halogenation: N-bromosuccinimide (NBS), N-iodosuccinimide (NIS)
Oxidation: Nitric acid (HNO₃), Nitric acid/sulfuric acid (HNO₃/H₂SO₄)
Coupling: Phenylboronic acid, Palladium catalyst
Major Products Formed
- Bromo-substituted products
- Iodo-substituted products
- Nitro-substituted products
- Benzyl-substituted products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethylthio)phenol
- 2-(4-(Trifluoromethylthio)phenyl)acetic acid
- 1-(4-(Trifluoromethylthio)phenyl)ethan-1-amine hydrochloride
Uniqueness
2,3-Dimethyl-4-(trifluoromethylthio)phenol is unique due to the presence of both dimethyl and trifluoromethylthio groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds .
Eigenschaften
IUPAC Name |
2,3-dimethyl-4-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-5-6(2)8(4-3-7(5)13)14-9(10,11)12/h3-4,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSUDEIARBMXTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)SC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563806 |
Source


|
| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129644-70-8 |
Source


|
| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158021.png)






